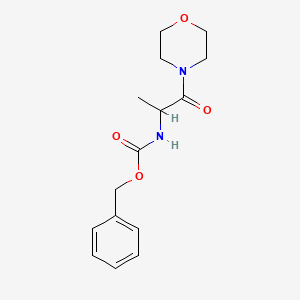

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate

Description

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-12(14(18)17-7-9-20-10-8-17)16-15(19)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDBTUMTTDFLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate typically involves the reaction of benzyl chloroformate with morpholine and 2-oxopropanoic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: In industrial settings, the production of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol, while reduction can produce benzylamine .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate has been investigated for its role in the development of new pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Anticancer Activity

Research indicates that compounds similar to Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate can act as alpha-helix mimetics, potentially inhibiting pathways involved in cancer progression. For instance, studies have shown that such compounds can interfere with the Wnt signaling pathway, which is crucial for cell growth and oncogenesis . The inhibition of this pathway could provide therapeutic benefits in treating cancers, particularly colorectal cancer and fibrotic diseases.

Cardiovascular Disorders

The compound has also been noted for its utility in treating cardiovascular conditions. It may act by inhibiting neutral endopeptidase, which is implicated in various cardiovascular diseases such as hypertension and heart failure . The modulation of this enzyme's activity could lead to improved outcomes for patients with these conditions.

Biochemical Research Applications

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate serves as a valuable tool in biochemical research, particularly in the study of proteases and other enzymes.

Inhibition of Cysteine Proteases

The compound can be utilized as an inhibitor of cysteine proteases, which are important targets in the treatment of viral infections and other diseases. By modifying its structure, researchers can enhance its potency against specific proteases, contributing to the development of novel antiviral therapies .

Drug Development and Screening

In drug discovery processes, Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate can be employed as a lead compound for synthesizing libraries of related molecules. These libraries can then be screened for biological activity against various targets, facilitating the identification of new therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate in clinical and laboratory settings.

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Cancer Treatment | Demonstrated inhibition of Wnt signaling pathway; potential use in colorectal cancer therapy. |

| Research on Cardiovascular Applications | Cardiovascular Disorders | Showed efficacy in reducing blood pressure and improving heart function through neutral endopeptidase inhibition. |

| Cysteine Protease Inhibitor Study | Viral Infections | Identified as a potent inhibitor against specific cysteine proteases, highlighting its potential in antiviral drug development. |

Mechanism of Action

The mechanism of action of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate: Known for its versatility and wide range of applications.

N-substituted morpholine arecoline derivatives: These compounds have shown potential as muscarinic receptor agonists in Alzheimer’s disease models.

Uniqueness: Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate stands out due to its unique combination of chemical stability, reactivity, and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Biological Activity

Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate (BMOPC) is a compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article delves into its biological activity, mechanisms of action, and relevant research findings.

BMOPC is classified as a carbamate derivative, characterized by the presence of a morpholine ring and a benzyl group. Its chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity .

The biological activity of BMOPC is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, affecting pathways related to signal transduction, gene expression, and metabolic regulation. Notably, BMOPC has been studied for its role in enzyme inhibition, which could have implications in therapeutic applications .

Enzyme Inhibition

BMOPC has shown promise in the inhibition of various enzymes. For instance, it has been utilized in studies focusing on proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation . The compound's ability to inhibit proteasome activity can lead to increased apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Receptor Ligand Activity

Research indicates that BMOPC can function as a receptor ligand, potentially influencing neurotransmitter systems or other signaling pathways. Its structural features allow it to bind selectively to certain receptors, which could result in therapeutic effects in conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of BMOPC:

- Proteasome Inhibition Study : A study demonstrated that BMOPC derivatives exhibited significant cytotoxicity against cancer cell lines resistant to conventional therapies. The mechanism was linked to enhanced proteasome inhibition leading to accumulation of pro-apoptotic factors .

- Neuroprotective Effects : Another research highlighted the potential neuroprotective properties of BMOPC through modulation of receptor activity involved in neurodegenerative processes. This suggests its utility in developing treatments for diseases like Alzheimer’s .

- Pharmacological Evaluation : A pharmacological assessment indicated that BMOPC derivatives could effectively penetrate the blood-brain barrier, enhancing their potential as central nervous system (CNS) therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of BMOPC, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate | Enzyme inhibitor; receptor ligand | Versatile scaffold; potential neuroprotective effects |

| N-substituted morpholine derivatives | Muscarinic receptor agonists | Specificity towards cholinergic systems |

| Epoxyketone-based proteasome inhibitors | Strong cytotoxicity against resistant cancer cells | Structural modifications enhance efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate, and how can reaction conditions be standardized?

- Methodological Answer : A two-step synthesis involving lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by hydrochloric acid (HCl) hydrolysis, has been reported with 100% yield . Key considerations include:

- Step 1 : Use of LiAlH₄ for selective reduction of intermediate carbamates.

- Step 2 : Acidic workup to stabilize the morpholino-oxopropane backbone.

- Standardization : Monitor reaction progress via TLC or NMR to avoid over-reduction. Safety protocols (e.g., P201, P210 in ) must be followed due to LiAlH₄’s pyrophoric nature .

Q. How can researchers confirm the structural integrity of Benzyl 1-morpholino-1-oxopropan-2-ylcarbamate using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze the carbamate proton (δ 5.1–5.3 ppm for benzyl CH₂) and morpholine ring protons (δ 3.4–3.7 ppm).

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

- InChI Key : Cross-reference with PubChem’s computed identifier (JUTLKWFISFWJLQ-UHFFFAOYSA-N) for structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Handling : Avoid ignition sources (P210) and ensure proper ventilation. Use PPE (gloves, goggles) as per GHS guidelines .

- Storage : Store in a cool, dry place away from oxidizing agents.

- First Aid : For skin contact, rinse with water; for inhalation, relocate to fresh air immediately (see for analogous protocols) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer :

- Scale-Up Challenges : LiAlH₄’s exothermic reactivity may lead to inconsistent yields at larger scales.

- Mitigation : Replace LiAlH₄ with milder reducing agents (e.g., NaBH₄/CeCl₃) or optimize stoichiometry using Design of Experiments (DoE) .

- Analytical QC : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify purity and detect by-products (e.g., ’s >97% purity benchmarks) .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the carbonyl group using Gaussian or ORCA software. PubChem’s computed data (InChI Key: JUTLKWFISFWJLQ) provides a baseline for molecular geometry .

- Solvent Effects : Simulate THF’s role in stabilizing transition states via polarizable continuum models (PCM).

Q. How do stereochemical impurities impact biological activity, and what chiral resolution methods are recommended?

- Methodological Answer :

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol eluents to separate enantiomers.

- Crystallization : Opt for diastereomeric salt formation with chiral acids (e.g., tartaric acid), as seen in related morpholine derivatives ( ) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how can this be resolved?

- Methodological Answer :

- Sources of Variation : Polymorphism, solvent residues, or impurities (e.g., notes mp 244–245°C for a hydrochloride analog).

- Resolution : Perform DSC (differential scanning calorimetry) with controlled heating rates. Cross-validate with elemental analysis (C, H, N) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.